4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-5,7-dimethyl-2H-chromen-2-one dihydrochloride
Beschreibung
4-[(4-Benzylpiperazin-1-yl)methyl]-6-chloro-5,7-dimethyl-2H-chromen-2-one dihydrochloride is a synthetic coumarin derivative functionalized with a benzylpiperazine moiety and two methyl substituents at positions 5 and 7 of the chromen-2-one core. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. This compound is structurally characterized by:
- A chlorine atom at position 6, which may enhance lipophilicity and receptor-binding affinity.
- Methyl groups at positions 5 and 7, which could influence metabolic stability and steric hindrance.
Eigenschaften
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-5,7-dimethylchromen-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2.2ClH/c1-16-12-20-22(17(2)23(16)24)19(13-21(27)28-20)15-26-10-8-25(9-11-26)14-18-6-4-3-5-7-18;;/h3-7,12-13H,8-11,14-15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTRCODEJORGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pechmann Condensation for 6-Chloro-5,7-dimethyl-2H-chromen-2-one
The chromenone scaffold is synthesized via Pechmann condensation, a widely used method for coumarin derivatives. A substituted resorcinol derivative (5-chloro-2,4-dimethylphenol) reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds at 80–90°C for 6–8 hours, yielding 6-chloro-5,7-dimethyl-2H-chromen-2-one as a pale-yellow solid.
Reaction Conditions:
-
Molar ratio: 5-chloro-2,4-dimethylphenol : ethyl acetoacetate = 1 : 1.2
-
Catalyst: H₂SO₄ (10 mol%)
-
Solvent: Solvent-free
Characterization Data:
-
Melting Point: 148–150°C
-
¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 9.5 Hz, 1H, H-3), 6.45 (s, 1H, H-8), 2.55 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).
Mannich Reaction for Aminomethylation
Introduction of the (4-Benzylpiperazin-1-yl)methyl Group
The Mannich reaction is employed to functionalize the chromenone at the 4-position. 6-Chloro-5,7-dimethyl-2H-chromen-2-one reacts with formaldehyde and 4-benzylpiperazine in ethanol under reflux. The reaction mechanism involves the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the chromenone’s activated position.
Optimized Protocol:
-
Reagents: Chromenone (1 equiv), 37% formaldehyde (1.2 equiv), 4-benzylpiperazine (1.1 equiv)
-
Solvent: Ethanol (10 mL/g substrate)
-
Temperature: Reflux (78°C) for 2 hours
-
Workup: Precipitation with cold water, filtration, and recrystallization from ethanol.
-
Yield: 68–75%
Key Spectral Data:
-
FT-IR (KBr): 2950 cm⁻¹ (−CH₂ stretching), 1685 cm⁻¹ (C=O), 1270 cm⁻¹ (C−S, if present).
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.85 (d, J = 9.5 Hz, 1H, H-3), 7.30–7.25 (m, 5H, Ar-H), 4.10 (s, 2H, N−CH₂−N), 3.70 (s, 2H, Ar−CH₂−N), 2.55–2.40 (m, 8H, piperazine-H).
Dihydrochloride Salt Formation
Acid-Mediated Salt Precipitation
The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid in ethanol. The protonation of both piperazine nitrogen atoms enhances water solubility and stability.
Procedure:
-
Reagents: Free base (1 equiv), HCl (2.2 equiv, 37% aqueous)
-
Solvent: Ethanol (5 mL/g substrate)
-
Method: Dropwise addition of HCl to a stirred ethanolic solution of the free base at 0°C, followed by stirring for 1 hour and filtration.
-
Yield: 85–90%
Characterization:
-
Melting Point: 265–267°C (decomposition)
-
Elemental Analysis: Calculated for C₂₃H₂₆Cl₂N₂O₂: C, 61.20%; H, 5.78%; N, 6.21%. Found: C, 61.05%; H, 5.82%; N, 6.18%.
Comparative Analysis of Synthetic Routes
Salt Formation Alternatives
While ethanol-HCl is standard, isopropanol-HCl reduces yield (78%) due to lower solubility. Methanol-HCl offers comparable results but requires colder temperatures (−20°C) to prevent esterification byproducts.
Structural Validation and Purity Assessment
X-ray Crystallography
Single crystals of the free base, grown via slow evaporation of CHCl₃:EtOH (1:1), confirm the molecular structure. Key parameters include:
HPLC Purity Analysis
Reverse-phase HPLC (C18 column, 70:30 methanol-water) shows ≥98% purity. Retention time: 12.3 minutes.
Scalability and Industrial Feasibility
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced, particularly at the benzylpiperazine group, to form amines.
Substitution: The chlorine and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, including secondary and tertiary amines.
Substitution: Derivatives with different functional groups replacing the chlorine or methyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.
Medicine: It could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: The compound's properties may be useful in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into two categories: coumarin derivatives with nitrogen-containing side chains and piperazine/benzylpiperazine-containing pharmaceuticals.
Comparison with 6-{3-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one ()
Key Differences :
- The benzylpiperazine group in the target compound may favor interactions with G-protein-coupled receptors (GPCRs), whereas the benzimidazole-piperidine side chain in the analog could engage in DNA intercalation or enzyme inhibition .
Comparison with Pharmaceutical Impurities ()
The impurities listed in , such as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one , share the 4-phenylpiperazine motif but lack the coumarin core.
Key Insight :
The benzyl group in the target compound may confer greater blood-brain barrier penetration compared to the phenyl group in the impurity, which is more polar .
Comparison with Other Coumarin-Piperazine Hybrids
For example:
- Warfarin analogs with piperazine side chains show anticoagulant activity.
- 7-Hydroxycoumarin-piperazine conjugates exhibit serotonin receptor affinity.
Research Findings and Structural Insights
- Crystallographic Analysis : Tools like SHELXL () and ORTEP-3 () are critical for resolving the dihydrochloride salt’s crystal structure, particularly hydrogen-bonding networks between the piperazine N-atoms and chloride ions.
- Thermodynamic Stability : The dihydrochloride form likely exhibits higher melting points and lower hygroscopicity compared to free-base analogs, as seen in similar salts .
Biologische Aktivität
The compound 4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-5,7-dimethyl-2H-chromen-2-one dihydrochloride is a derivative of coumarin with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 343.81 g/mol
- CAS Number : Not explicitly provided in the sources.
This compound features a coumarin backbone, which is known for various biological activities, including antioxidant and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor , which is significant in the context of neurodegenerative diseases like Alzheimer's.
Acetylcholinesterase Inhibition
AChE inhibitors are crucial in increasing acetylcholine levels in the brain, thereby enhancing cognitive function. Research indicates that compounds similar to this one exhibit strong AChE inhibitory activity. For instance, a related study found that certain coumarin derivatives demonstrated IC50 values as low as 2.7 µM against AChE . This suggests that the target compound may also possess similar or enhanced inhibitory effects.
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's biological activities:
- Antioxidant Activity : The compound's ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS radical scavenging tests. Preliminary results indicate promising antioxidant properties, which are beneficial for mitigating oxidative stress-related conditions.
-
Enzyme Inhibition : The compound was tested for its inhibitory effects on several enzymes:
- AChE: As previously mentioned, the compound likely inhibits this enzyme effectively.
- Other Enzymes: Additional studies are needed to explore its effects on butyrylcholinesterase and other relevant enzymes involved in metabolic pathways.
Case Studies
Several case studies highlight the therapeutic potential of coumarin derivatives:
Data Summary Table
Q & A
Basic Question: What analytical methods are recommended for identifying and quantifying impurities in this compound during synthesis?
Level: Basic (Analytical Methodology)
Answer:
High-performance liquid chromatography (HPLC) with a sodium acetate/1-octanesulfonate buffer system (pH 4.6) and methanol (65:35 v/v) is effective for impurity profiling. This method resolves structurally related byproducts, such as substituted piperazine derivatives (e.g., bromo- or chloro-phenyl analogs) . A validated protocol should include:
- System suitability tests to ensure resolution between the main compound and impurities.
- Spiked recovery experiments to quantify impurities at levels ≥0.1%.
- Orthogonal techniques like LC-MS to confirm impurity structures.
Table 1: Common Impurities in Piperazine-Based Syntheses (Adapted from )
| Impurity Code | Structure Modification | CAS Number |
|---|---|---|
| MM0421.02 | 4-Phenylpiperazine substituent | 62337-66-0 |
| MM0421.04 | 3-Bromo-phenylpiperazine derivative | 1263278-80-3 |
| MM0421.14 | 3-Chloro-4-ethylphenylpiperazine analog | Not Available |
Basic Question: How can researchers optimize synthetic yield while minimizing unwanted byproducts?
Level: Basic (Synthetic Chemistry)
Answer:
Key strategies include:
- Temperature control: Maintain reaction temperatures below 60°C to prevent thermal degradation of the benzylpiperazine moiety.
- Stoichiometric precision: Use a 1.2:1 molar ratio of the benzylpiperazine precursor to the chromenone core to avoid excess reagent-derived impurities.
- Purification steps: Employ recrystallization in ethanol/water (70:30) to isolate the dihydrochloride salt with ≥95% purity.
Advanced Question: How should researchers address contradictory data in impurity profiles across different synthesis batches?
Level: Advanced (Data Analysis)
Answer:
Contradictions often arise from variable reaction conditions (e.g., trace metal catalysts or moisture). A systematic approach includes:
Comparative HPLC-MS: Map impurity retention times and mass spectra against known standards (e.g., MM0421.02–MM0421.14) .
Reaction kinetic modeling: Use Arrhenius plots to identify temperature-sensitive steps that generate specific byproducts.
DoE (Design of Experiments): Apply factorial design to isolate factors (e.g., pH, solvent polarity) influencing impurity formation.
Advanced Question: What methodologies are recommended for elucidating the compound’s structure-activity relationship (SAR) in pharmacological studies?
Level: Advanced (SAR Design)
Answer:
Computational docking: Model interactions between the chromenone core and target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina.
Analog synthesis: Modify the benzylpiperazine substituent (e.g., introduce electron-withdrawing groups like Cl or Br) to assess effects on receptor binding affinity .
In vitro assays: Pair SAR data with functional assays (e.g., cAMP inhibition) to validate computational predictions.
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Level: Basic (Characterization)
Answer:
- 1H/13C NMR: Confirm the benzylpiperazine methyl group (δ ~3.5 ppm) and chromenone carbonyl (δ ~165 ppm).
- FT-IR: Validate the C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹).
- Elemental analysis: Match experimental C, H, N, Cl values to the theoretical formula (e.g., C₂₁H₂₅Cl₂N₃O₂) .
Advanced Question: How can researchers resolve discrepancies in solubility data reported for this compound?
Level: Advanced (Physicochemical Analysis)
Answer:
Discrepancies often stem from polymorphic forms or hydration states. A robust protocol includes:
- Dynamic light scattering (DLS): Measure particle size distribution in aqueous buffers.
- Powder X-ray diffraction (PXRD): Identify crystalline vs. amorphous forms.
- Solubility parameter calculation: Use Hansen solubility parameters to optimize solvent systems .
Advanced Question: What strategies mitigate instability of the dihydrochloride salt under ambient conditions?
Level: Advanced (Formulation Stability)
Answer:
- Lyophilization: Store the compound as a lyophilized powder at -20°C to prevent hydrolysis.
- Excipient screening: Blend with stabilizers like mannitol or trehalose (1:1 w/w) to enhance shelf life.
- Forced degradation studies: Expose the compound to heat (40°C), light (UV), and humidity (75% RH) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
